Iron-59 citrate

Description

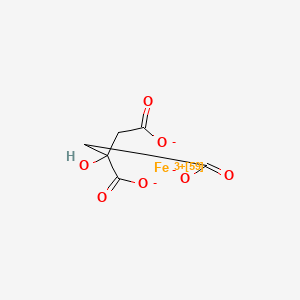

Structure

3D Structure of Parent

Properties

CAS No. |

50515-28-1 |

|---|---|

Molecular Formula |

C6H5FeO7 |

Molecular Weight |

248.03 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron-59(3+) |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |

InChI Key |

NPFOYSMITVOQOS-GJNDDOAHSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[59Fe+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

Other CAS No. |

54063-42-2 50515-28-1 |

Origin of Product |

United States |

Radiochemical Production and Synthesis Methodologies for Iron 59 Citrate

Generation of the Iron-59 Radionuclide

The production of the ⁵⁹Fe radionuclide is primarily achieved through nuclear reactions, typically involving neutron activation in nuclear reactors.

Nuclear Reaction Pathways for ⁵⁹Fe Production

The most common and efficient method for producing ⁵⁹Fe is via neutron activation of enriched Iron-58 (⁵⁸Fe) targets. This process occurs in nuclear reactors through the following reaction:

⁵⁸Fe(n, γ)⁵⁹Fe

This reaction involves the capture of a thermal neutron by an ⁵⁸Fe nucleus, followed by the emission of a gamma ray, resulting in the formation of the radioactive ⁵⁹Fe isotope. The natural abundance of ⁵⁸Fe is relatively low (approximately 0.28%), necessitating the use of enriched ⁵⁸Fe targets to achieve high yields and specific activities of ⁵⁹Fe isotopes.govquora.comwikipedia.org. The cross-section for the ⁵⁸Fe(n, γ)⁵⁹Fe reaction is significant, with a thermal neutron capture cross-section of approximately 6.002 barns jaea.go.jp.

Other potential, though less direct or efficient, pathways for producing ⁵⁹Fe might involve reactions starting from cobalt isotopes, but these are not the standard industrial methods quora.com.

Table 1: Key Nuclear Reactions for ⁵⁹Fe Production

| Reaction | Incident Particle | Target Isotope | Product Isotope | Cross-Section (approx.) | Notes |

| (n, γ) | Neutron (thermal) | ⁵⁸Fe | ⁵⁹Fe | 6.002 barns | Primary production route |

| (d, p) | Deuteron | ⁵⁸Fe | ⁵⁹Fe | Not specified | Less common for production |

| (α, 3n) or (α, 2p) | Alpha particle | ⁵⁵Mn | ⁵⁹Fe | Not specified | Theoretical predictions exist fao.org |

| (α, 3n) | Alpha particle | ⁵⁹Co | ⁵⁹Fe | Not specified | Theoretical predictions exist fao.org |

Note: Cross-section values are indicative and may vary based on neutron energy spectrum and data source.

Radionuclide Separation and Purification Processes

Following neutron irradiation, the ⁵⁹Fe is present within the target material, often as iron oxide. The isolation and purification of ⁵⁹Fe from the irradiated target and any other activated impurities are critical steps.

Initial Processing: The irradiated target material is typically dissolved in an acidic solution, such as hydrochloric acid (HCl), to solubilize the iron iaea.org.

Separation Techniques:

Ion-Exchange Chromatography: This is a widely used method for separating ⁵⁹Fe from other radionuclides. By employing specific resins and elution conditions, ⁵⁹Fe can be effectively isolated nih.gov. For instance, methods have been developed to separate iron from cobalt and other fission products using ion-exchange chromatography iaea.orgresearchgate.net.

Solvent Extraction: Techniques involving solvent extraction have also been employed. For example, iron can be extracted as its acetylacetonate (B107027) complex using solvents like chloroform (B151607) or xylene kyoto-u.ac.jp. Ethyl acetate (B1210297) and isobutyl ketone have also been utilized in extraction chromatography for iron separation researchgate.net.

Co-precipitation: In some analytical methods for determining ⁵⁹Fe in water, co-precipitation with hydroxide (B78521) followed by anion exchange purification has been described iaea.org.

The purification process aims to achieve high radionuclidic purity, removing contaminants such as cobalt-60 (B1206103) (⁶⁰Co), zinc-65 (B83180) (⁶⁵Zn), and others, with decontamination factors often exceeding 10³ iaea.org.

Complexation Chemistry and Synthesis of Iron-59 Citrate (B86180)

Once purified, the ⁵⁹Fe radionuclide is complexed with citrate to form Iron-59 citrate. This step requires careful control of chemical conditions to ensure the formation of the desired complex and maintain the appropriate oxidation state of iron.

Ligand Chemistry of Citrate with Iron Species

Citric acid (C₆H₈O₇) is a tricarboxylic acid that acts as a multidentate ligand, capable of forming stable complexes with metal ions, including iron. Citrate can coordinate to iron ions through its carboxylate groups. Studies have investigated the complexation of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions with citrate cdnsciencepub.comingentaconnect.comchem-soc.siresearchgate.net.

The stability of these complexes is quantified by their formation constants (stability constants). For Fe(III)-citrate complexes, research indicates the formation of species with a 1:1 citrate-to-metal ratio, where multiple protons are displaced from the citric acid molecule upon complexation researchgate.net. For example, stability constants for uranium-iron-citrate ternary species have been reported, with log β values indicating strong complex formation nih.govacs.org. The binding of citrate to Fe(III) primarily involves the carboxyl oxygen atoms chem-soc.si.

Table 2: Stability Constants of Iron-Citrate Complexes (Illustrative Data)

| Metal Ion | Ligand | Stoichiometry (M:L) | Stability Constant (log β) | Conditions | Reference |

| Fe³⁺ | Citrate | 1:1 | ~2.73 | 0.1M NaCl, 25°C | chem-soc.si |

| Fe³⁺ | Citrate | 1:1:1 (U-Fe-Cit) | 17.10 ± 0.41 | pH 4.0, I = 0 | nih.govacs.org |

| Fe³⁺ | Citrate | 1:1:2 (U-Fe-Cit) | 20.47 ± 0.31 | pH 4.0, I = 0 | nih.govacs.org |

Note: Stability constants are highly dependent on experimental conditions such as pH, ionic strength, and temperature.

Optimization Strategies for Iron-59 Citrate Complex Formation

The synthesis of Iron-59 citrate typically involves reacting a soluble ⁵⁹Fe salt with citric acid or a citrate salt.

Ferric Iron-59 Citrate Synthesis: This is the more commonly prepared form due to its relative stability. The process generally involves:

Dissolving a purified ⁵⁹Fe salt, such as ⁵⁹Fe chloride (⁵⁹FeCl₃), in an aqueous or slightly acidic medium .

Reacting the ⁵⁹Fe³⁺ solution with citric acid or sodium citrate. This reaction is often carried out under alkaline conditions to facilitate the formation of the Fe³⁺-citrate complex .

Alternatively, sodium citrate can be reacted with ferric chloride in an aqueous or alcoholic solution google.com.

The resulting complex may be isolated through methods like precipitation by adding ethanol (B145695) or acetone, followed by filtration and drying google.com.

For radiopharmaceutical applications, the final solution is typically sterile-filtered through a 0.22 μm membrane .

Ferrous Iron-59 Citrate Synthesis: The synthesis of ferrous (Fe²⁺) iron-59 citrate is more challenging as it requires strict exclusion of oxygen to prevent the oxidation of Fe²⁺ to Fe³⁺. This typically involves carrying out the reaction under anaerobic conditions, often in the presence of reducing agents.

Considerations for Maintaining Oxidation State during Synthesis

The oxidation state of iron is a critical factor during the synthesis of iron-citrate complexes.

Ferric (Fe³⁺) State: The Fe³⁺ ion is generally more stable in aqueous solutions and less prone to oxidation compared to Fe²⁺. Therefore, the synthesis of ferric iron-59 citrate is more straightforward. However, care must still be taken to avoid unintended reduction or complex side reactions, especially when working with radioactive materials where purity is paramount.

Ferrous (Fe²⁺) State: For ferrous iron-59 citrate, maintaining the +2 oxidation state is essential. This necessitates performing the synthesis under strictly anaerobic conditions, often using deoxygenated solvents and working in an inert atmosphere (e.g., nitrogen or argon) . The presence of reducing agents like ascorbic acid might be employed in certain protocols to stabilize the Fe²⁺ state .

The choice of synthesis method and conditions is crucial for obtaining a radiochemically pure and stable Iron-59 citrate product suitable for its intended applications.

Compound List:

Iron-59 citrate

Iron-59 (⁵⁹Fe)

Iron-58 (⁵⁸Fe)

Citric acid

Ferric iron (Fe³⁺)

Ferrous iron (Fe²⁺)

Advanced Analytical Techniques for Iron 59 Citrate Research

Radiometric Detection and Quantification Methods

Radiometric techniques are fundamental to the study of Iron-59 citrate (B86180), providing the means to detect and quantify the radiation emitted by the iron-59 isotope. These methods are highly sensitive and allow for the precise measurement of the tracer's concentration in various samples.

Principles and Applications of Gamma Spectrometry for Iron-59

Gamma spectrometry is a non-destructive analytical technique used to identify and quantify gamma-emitting radionuclides. The principle behind gamma spectrometry lies in the detection of gamma rays emitted from a source, which are then sorted by their energy levels to produce a gamma-ray spectrum.

Principles: Iron-59 (⁵⁹Fe) decays with a half-life of 44.6 days and emits gamma rays at two primary energies: 1.099 MeV (56% abundance) and 1.292 MeV (44% abundance). sums.ac.ir A gamma spectrometer, typically equipped with a high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detector, interacts with these emitted gamma rays. sums.ac.irlongdom.org When a gamma ray strikes the detector, it creates a pulse of electrical charge proportional to the gamma-ray's energy. By analyzing the energy spectrum of these pulses, the presence and quantity of Iron-59 can be determined with high specificity. unm.edu

Applications: In research involving Iron-59 citrate, gamma spectrometry is crucial for:

Radionuclidic Purity: Verifying the identity and purity of the Iron-59 radionuclide before its incorporation into the citrate complex.

Quantification in Biological Samples: Accurately measuring the amount of Iron-59 citrate in various biological samples such as blood, tissues, and organs to study its biodistribution and pharmacokinetics.

Environmental Monitoring: Detecting and quantifying any potential Iron-59 contamination in environmental samples.

The following table provides a summary of the key decay characteristics of Iron-59 relevant to its detection by gamma spectrometry.

| Property | Value |

| Half-life | 44.6 days |

| Primary Gamma Ray Energies | 1.099 MeV, 1.292 MeV |

| Gamma Ray Abundances | 56%, 44% |

Liquid Scintillation Counting in Iron-59 Tracer Studies

Liquid Scintillation Counting (LSC) is a highly efficient method for quantifying beta-emitting radionuclides, including the beta particles emitted by Iron-59.

Principles: Iron-59 decays via beta emission with maximum energies of 0.273 MeV (46%) and 0.466 MeV (53%). sums.ac.ir In LSC, the sample containing Iron-59 citrate is mixed with a "scintillation cocktail" in a vial. ymaws.com This cocktail contains a solvent and fluors (scintillators). The energy from the beta particles emitted by ⁵⁹Fe excites the solvent molecules, which in turn transfer this energy to the fluor molecules. The excited fluors then de-excite by emitting photons of light. ymaws.comoup.com These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter, which convert them into electrical pulses. The number of pulses is proportional to the amount of radioactivity in the sample. oup.com

Applications: LSC is widely used in Iron-59 tracer studies for:

High-Efficiency Quantification: LSC offers very high counting efficiency for the beta emissions of Iron-59, making it suitable for measuring low levels of radioactivity.

Dual-Labeling Studies: It allows for the simultaneous measurement of Iron-59 and other beta-emitting isotopes, such as tritium (³H) or carbon-14 (¹⁴C), in dual-labeling experiments.

Cellular Uptake and Efflux Assays: Researchers use LSC to quantify the amount of Iron-59 citrate taken up by or released from cells in culture, providing insights into cellular iron transport mechanisms.

The table below outlines the beta decay properties of Iron-59 that are pertinent to its measurement by liquid scintillation counting.

| Property | Value |

| Maximum Beta Energies | 0.273 MeV, 0.466 MeV |

| Beta Emission Abundances | 46%, 53% |

Autoradiographic Methodologies for Spatiotemporal Iron-59 Localization

Autoradiography is a powerful imaging technique that provides a visual representation of the distribution of a radioactive substance within a biological sample.

Principles: This method utilizes a photographic emulsion or a phosphor imaging plate to detect the radiation emitted from Iron-59. molpure.comresearchgate.net Tissue sections from subjects administered Iron-59 citrate are placed in direct contact with the emulsion or plate. The beta particles and, to a lesser extent, gamma rays emitted by the decaying ⁵⁹Fe expose the emulsion, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing a pattern of silver grains that corresponds to the location of the Iron-59 in the tissue. researchgate.net

Applications: Autoradiography is instrumental in Iron-59 citrate research for:

Tissue and Organ Distribution: Providing detailed microscopic images of Iron-59 distribution within different tissues and organs, revealing specific areas of iron uptake and accumulation. molpure.comnih.gov

Cellular and Subcellular Localization: At a higher resolution, electron microscope autoradiography can pinpoint the location of Iron-59 within specific cells and even subcellular organelles. nih.gov

Dynamic Studies: By collecting samples at different time points after administration of Iron-59 citrate, autoradiography can track the movement and localization of iron over time, providing spatiotemporal information. nih.gov

The following table presents data from a hypothetical autoradiographic study showing the relative density of Iron-59 in different brain regions of rats at various ages, illustrating the quantitative potential of this technique. researchgate.net

| Brain Region | Young Rat (Relative Density) | Old Rat (Relative Density) |

| Frontal Cortex | 1.00 | 0.75 |

| Hippocampus | 1.25 | 0.90 |

| Cerebellum | 0.80 | 0.60 |

Chromatographic and Electrophoretic Approaches for Iron-59 Speciation

While radiometric methods quantify the total amount of Iron-59, chromatographic and electrophoretic techniques are essential for separating and identifying the different chemical forms, or species, of Iron-59. This is crucial for understanding the behavior of Iron-59 citrate in biological and chemical systems.

High-Performance Liquid Chromatography (HPLC) for Iron-59 Citrate Complexes

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. When coupled with a radiation detector, it becomes radio-HPLC, a vital tool for analyzing radiolabeled compounds like Iron-59 citrate.

Principles: HPLC operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. For Iron-59 citrate complexes, ion-exchange or reversed-phase chromatography can be employed. The eluting components are then passed through a radioactivity detector, which measures the amount of Iron-59 in each fraction.

Applications: In the context of Iron-59 citrate research, HPLC is used to:

Speciation Analysis: Separate and identify different Iron-59 citrate complexes that may form under various physiological conditions. The speciation of iron citrate is known to be complex and dependent on factors like pH and the iron-to-citrate ratio. kcl.ac.ukiaea.org

Metabolic Studies: Investigate the metabolic fate of Iron-59 citrate by separating and identifying any biotransformation products.

Binding Studies: Analyze the binding of Iron-59 to proteins and other biomolecules by separating the bound and unbound fractions.

The table below shows hypothetical retention times for different iron species in an HPLC analysis, demonstrating the technique's separatory capability.

| Iron Species | Retention Time (minutes) |

| Free Iron-59 | 2.5 |

| Iron-59 Citrate Monomer | 5.8 |

| Iron-59 Citrate Dimer | 8.2 |

| Iron-59 Transferrin | 12.1 |

Thin-Layer Chromatography (TLC) in Radiochemical Purity Determination of Iron-59 Citrate

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. For radiopharmaceuticals, radio-TLC is a standard method for determining radiochemical purity.

Principles: A small spot of the Iron-59 citrate solution is applied to a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of adsorbent material (the stationary phase), such as silica gel or alumina. researchgate.net The plate is then placed in a developing chamber containing a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. After development, the distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner or by cutting the plate into sections and counting each in a gamma counter or liquid scintillation counter. ymaws.com

Applications: The primary application of TLC in Iron-59 citrate research is the determination of radiochemical purity. sums.ac.irymaws.com This involves separating the desired Iron-59 citrate complex from potential radiochemical impurities, such as:

Free (unbound) Iron-59: This would typically have a different mobility on the TLC plate compared to the citrate complex.

Hydrolyzed-reduced Iron-59: Colloidal forms of iron that may arise during preparation.

The purity is calculated as the percentage of the total radioactivity that corresponds to the Iron-59 citrate spot. The table below illustrates a typical result from a radio-TLC analysis for determining the radiochemical purity of an Iron-59 citrate preparation.

| Species | Rf Value | Radioactivity (%) |

| Iron-59 Citrate | 0.8 | 98.5 |

| Free Iron-59 | 0.1 | 1.2 |

| Hydrolyzed-reduced Iron-59 | 0.0 | 0.3 |

Electrophoretic Techniques for Investigating Iron-59 Binding Interactions

Electrophoretic techniques are pivotal in elucidating the interactions between Iron-59 (⁵⁹Fe) citrate and various biological molecules, particularly proteins. These methods separate molecules based on their size, charge, or binding affinity, providing critical insights into the formation and characteristics of ⁵⁹Fe-protein complexes.

One fundamental approach combines gel electrophoresis with the radioactive properties of ⁵⁹Fe. Researchers can separate proteins from a biological sample, such as intestinal mucosa or cell lysates, using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a membrane (a process known as protein blotting). This membrane is then incubated with ⁵⁹Fe citrate. The specific binding of ⁵⁹Fe to iron-binding proteins on the blot can be detected via autoradiography, revealing the identity and molecular weight of proteins that interact with iron. nih.govnih.gov

A specific assay developed for rabbit reticulocyte endocytic vesicles utilized ⁵⁹Fe-citrate to identify and characterize an Fe(III) binding moiety. nih.gov After solubilizing vesicle proteins, their interaction with ⁵⁹Fe-citrate was analyzed. The study identified two distinct classes of saturable binding sites with different association constants, demonstrating the technique's power in resolving complex binding kinetics. nih.gov

| Binding Site Class | Association Constant (Kₐ) for ⁵⁹Fe-Citrate (M⁻¹) | Moles of Iron Bound per mg Protein |

|---|---|---|

| High-Affinity Site | 3.63 x 10⁹ | 6.6 x 10⁻¹² |

| Low-Affinity Site | 3.96 x 10⁸ | 1.0 x 10⁻¹² |

Ancillary Spectroscopic and Mass Spectrometric Techniques in Conjunction with Iron-59 Tracing

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Iron Quantification in Iron-59 Labeled Systems

In studies where ⁵⁹Fe is used as a radioactive tracer to follow the metabolic fate of a specific iron pool, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as an essential ancillary technique for determining the total iron concentration in the same biological samples. nih.govresearchgate.net While ⁵⁹Fe is quantified by its radioactive decay, ICP-MS measures the abundance of all iron isotopes (e.g., ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe), providing a complete picture of the element's concentration. analytik-jena.com This dual approach allows researchers to calculate the specific activity of the tracer and understand the behavior of the labeled iron in the context of the entire iron pool within the organism or system.

ICP-MS is recognized as a gold standard for elemental analysis due to its exceptional sensitivity, capable of detecting iron concentrations down to the parts-per-trillion level. nih.gov This high sensitivity is crucial when analyzing biological samples where iron concentrations can be very low. nih.govnih.gov The technique involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio, allowing for precise quantification of each isotope. analytik-jena.comnih.gov

Despite its power, the accurate measurement of iron isotopes by ICP-MS presents analytical challenges due to numerous isobaric and polyatomic interferences. analytik-jena.comfrontiersin.org For example, molecules formed in the argon plasma, such as ⁴⁰Ar¹⁶O⁺, can interfere with the detection of the most abundant iron isotope, ⁵⁶Fe⁺. frontiersin.org Modern ICP-MS instruments overcome these challenges by using collision/reaction cells or high-resolution mass analyzers to remove interfering species and ensure accurate quantification. analytik-jena.comfrontiersin.org

| Technique | Analyte | Limit of Quantification (LOQ) |

|---|---|---|

| SEC-ICP-DRC-MS | Iron (Fe) Species | 25 ng/L |

| SEC-ICP-DRC-MS | Manganese (Mn) Species | 20 ng/L |

| SEC-ICP-DRC-MS | Copper (Cu) Species | 65 ng/L |

| SEC-ICP-DRC-MS | Zinc (Zn) Species | 60 ng/L |

Mössbauer Spectroscopy for Elucidating Iron Oxidation States and Coordination Environments in Iron-59 Biological Systems

Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the chemical environment of iron nuclei. wikipedia.orgyoutube.com It is important to note that this technique is exclusively applicable to Mössbauer-active isotopes, with ⁵⁷Fe being the most common for iron studies. nih.gov Therefore, in the context of research involving the radioactive tracer ⁵⁹Fe, Mössbauer spectroscopy is not used to detect ⁵⁹Fe itself but is employed in parallel to characterize the stable iron (⁵⁷Fe) within the same biological system. It reveals crucial information about the chemical state of the total iron population, which is directly applicable to the cohort of ⁵⁹Fe atoms being traced.

The technique is based on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. youtube.com The resulting spectrum provides several key hyperfine parameters that describe the nucleus's interaction with its local electronic environment. wikipedia.org

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. It is highly useful for determining the oxidation state of the iron atom (e.g., distinguishing between high-spin Fe(II) and Fe(III)). wikipedia.orgmdpi.com

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-symmetrical local electric field gradient. It provides information about the coordination geometry and symmetry of the iron site. wikipedia.orgmdpi.com

Magnetic Hyperfine Splitting: In the presence of a magnetic field at the nucleus (as in magnetically ordered materials), this interaction splits the nuclear energy levels, yielding information about the magnetic properties of the iron atom. wikipedia.org

In bioinorganic chemistry, Mössbauer spectroscopy is widely applied to study iron-containing proteins and enzymes. wikipedia.orggoogle.comresearchgate.net It can precisely determine the oxidation and spin states of iron in complex biological molecules like heme proteins, iron-sulfur proteins, and ferritin, providing insights that are often unattainable with other techniques. wikipedia.orgresearchgate.net By combining the metabolic pathway information from ⁵⁹Fe tracing with the detailed chemical state information from Mössbauer spectroscopy, researchers can achieve a comprehensive understanding of iron biochemistry.

| Sample State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Iron State |

|---|---|---|---|

| [LMe3FeCl]₂ (Solid) | 0.93 | 2.14 | High-spin Fe(II) |

| [LMe3FeCl]₂ (in THF solution) | 0.90 | 2.13 | High-spin Fe(II) |

Applications of Iron 59 Citrate in Experimental Biological Systems Non Human Models

In Vitro Cellular and Subcellular Investigations

In the realm of cellular biology, iron-59 citrate (B86180) has been instrumental in dissecting the molecular mechanisms governing iron homeostasis in a variety of non-human cell lines.

Intracellular Trafficking and Compartmentalization of Iron-59 in Eukaryotic and Prokaryotic Cell Models

Once inside the cell, iron-59 citrate enters a dynamic and highly regulated trafficking system. The iron is directed to various cellular compartments for use or storage. A significant portion of internalized iron is targeted to mitochondria for the synthesis of heme and iron-sulfur clusters. nih.gov Excess iron is stored in the protein ferritin to prevent toxicity. core.ac.uk

The labile iron pool (LIP) is a transient, chelatable pool of cytosolic iron that acts as an intermediate, distributing iron to different cellular locations. core.ac.ukpnas.org It is thought to consist of low molecular weight complexes, such as iron citrate. pnas.org The transport of iron to ferritin is facilitated by chaperone proteins like poly (rC)-binding proteins (PCBPs). core.ac.uk

In prokaryotic models, such as certain bacteria, ferric citrate uptake systems are well-documented. These systems typically involve specific receptors for the ferric citrate complex. nih.gov

Iron-59 Incorporation into Heme and Non-Heme Proteins in Cellular Research

A primary fate of intracellular iron is its incorporation into heme, a vital component of hemoglobin and various enzymes. nih.gov Studies using ⁵⁹Fe have demonstrated that immature red blood cells are adept at taking up iron and incorporating it into heme. nih.gov Research on murine macrophage cell lines (RAW 264.7) has shown that enhancing heme synthesis through the addition of 5-aminolaevulinic acid (ALA) leads to a significant increase in both cellular ⁵⁹Fe uptake and its incorporation into heme. researchgate.netportlandpress.com This suggests a direct link between the demand for heme synthesis and the uptake of iron.

Iron is also incorporated into numerous non-heme proteins that are essential for a wide range of cellular functions, including DNA synthesis and energy metabolism. biochemia-medica.com

Modulation of Iron-59 Metabolism by Environmental Factors in Cell Cultures

The presence of other substances in the culture medium can also affect iron uptake. For instance, the flavonoid quercetin (B1663063) has been observed to modulate iron transport and metabolism. bham.ac.uk Depending on the experimental conditions, quercetin can either suppress or enhance the uptake of ⁵⁹Fe. bham.ac.uk Similarly, alginate, a polysaccharide, has been found to decrease the cellular acquisition of ⁵⁹Fe by chelating iron extracellularly. scispace.com

Manganese exposure has been shown to disrupt iron homeostasis. In rat choroidal epithelial cells, manganese significantly increased the efflux rate of ⁵⁹Fe, an effect mediated by DMT1. nih.gov

In Vivo Animal Model Investigations (Excluding Human Subjects)

Animal models, particularly rodents, have been indispensable for studying the systemic effects and organ-specific distribution of iron-59 citrate.

Biodistribution and Pharmacokinetic Studies of Iron-59 Citrate in Rodent and Other Non-Human Models

Following administration in animal models, iron-59 citrate is distributed throughout the body, with specific patterns of uptake in various organs. In mice, the biodistribution of [⁵⁹Fe]ferric citrate can be altered by the administration of chelating agents like pyrophosphate (PYP) and desferrioxamine (DFO). nih.gov These agents can influence the excretion of ⁵⁹Fe and its concentration in organs such as the liver. nih.gov

Studies in rats have shown that intravenously administered iron oxide nanoparticles, which are eventually metabolized into the body's iron pool, are primarily sequestered by the liver and spleen. ajronline.org The iron is then gradually cleared from these organs and incorporated into the hemoglobin of erythrocytes. ajronline.org

Chronic oral administration of ferric citrate in middle-aged mice has been shown to lead to iron accumulation in specific brain regions, such as the corpus striatum and substantia nigra, as well as in other organs like the heart, liver, spleen, and kidney. aging-us.com The age of the animal can also influence the biodistribution of iron. Studies comparing young and elderly mice have revealed different patterns of iron accumulation in various organs following the administration of citrate-coated magnetic nanoparticles. nih.gov

The following table provides a summary of biodistribution data for iron-59 citrate and related iron compounds in various rodent models.

| Animal Model | Compound | Key Findings on Biodistribution |

| Hyperferremic Mice | [⁵⁹Fe]ferric citrate | Administration of pyrophosphate and desferrioxamine altered biodistribution, increasing urinary excretion and decreasing liver concentration of ⁵⁹Fe. nih.gov |

| Middle-aged Mice | Ferric citrate (oral) | Chronic administration led to iron accumulation in the corpus striatum, substantia nigra, hippocampus, heart, liver, spleen, and kidney. aging-us.com |

| Young and Elderly Mice | Citrate-coated magnetic nanoparticles | Age-related differences in iron biodistribution were observed, with accumulation in the liver and kidneys of elderly mice and the spleen, liver, and lungs of young mice. nih.gov |

| Rats | Superparamagnetic iron oxide (AMI-25) | Intravenous administration resulted in primary uptake by the liver and spleen, with subsequent incorporation into red blood cell hemoglobin. ajronline.org |

| Mice with Glioma Tumors | ⁶⁸Ga-citrate (an iron mimetic) | Showed significant tumor uptake, with low accumulation in the normal brain but notable uptake in the bone. jci.org |

Table 1: Summary of Iron-59 Citrate and Related Iron Compound Biodistribution in Rodent Models

Organ-Specific Iron-59 Accumulation and Turnover in Experimental Animals

Following administration, Iron-59 citrate is distributed throughout the body, with specific organs showing characteristic patterns of accumulation and turnover. In animal models such as mice and rats, the liver, spleen, and bone marrow are primary sites of ⁵⁹Fe uptake, reflecting their central roles in iron storage and red blood cell production. actaorthop.orgnih.gov

Studies in mice with normal iron levels show that intravenously injected ⁵⁹Fe is rapidly cleared from the plasma and accumulates primarily in the bone marrow and spleen. plos.org For instance, in C57BL/6J mice, tracer kinetic studies following oral administration of ⁵⁹Fe revealed significant accumulation in the spleen and femur (representing bone marrow). nih.gov In models of inflammation, this distribution is altered, with increased ⁵⁹Fe accumulation in the spleen and decreased uptake in the femur, indicating tissue-specific changes in iron handling during pathological states. nih.gov

Long-term studies in middle-aged mice chronically administered ferric citrate showed significant iron accumulation in the heart, liver, spleen, and kidney. nih.gov Similarly, aging itself is associated with progressive iron accumulation in organs. Studies in Fischer 344 X Brown Norway rats demonstrated a significant age-related increase in non-heme iron concentrations in the gastrocnemius muscle, a trend that was attenuated by calorie restriction. plos.org

The table below summarizes findings on the tissue distribution of ⁵⁹Fe in mice under different physiological and pathological conditions.

| Organ | Condition | ⁵⁹Fe Distribution/Accumulation Finding | Reference |

| Liver | Iron Overload (mice) | Significant increase in iron content. | nih.gov |

| Inflammation (mice) | Downregulation of ferroportin, leading to iron accumulation. | nih.gov | |

| Ceruloplasmin knockout (mice) | 3- to 6-fold increase in iron content by one year of age. | pnas.org | |

| Spleen | Inflammation (mice) | Increased ⁵⁹Fe accumulation compared to controls. | nih.gov |

| Ceruloplasmin knockout (mice) | 3- to 6-fold increase in iron content by one year of age. | pnas.org | |

| Femur (Bone Marrow) | Inflammation (mice) | Decreased ⁵⁹Fe accumulation compared to controls. | nih.gov |

| Brain | Iron Overload (mice) | Selective iron accumulation in the substantia nigra and corpus striatum. | nih.gov |

| Gastrocnemius Muscle | Aging (rats) | ~200% increase in non-heme iron between 29 and 37 months of age. | plos.org |

Iron-59 Tracing in Hematopoietic and Erythropoietic Processes within Animal Models

Iron-59 citrate is a critical tool for studying hematopoiesis and erythropoiesis—the formation of blood cellular components and red blood cells (RBCs), respectively. ontosight.ai Since the vast majority of functional iron in the body is incorporated into hemoglobin within RBCs, tracing ⁵⁹Fe provides a direct measure of the rate and efficiency of erythropoiesis. nih.gov

In animal models, the rate of ⁵⁹Fe incorporation into circulating RBCs is a key parameter. plos.org Following administration, ⁵⁹Fe binds to plasma transferrin, is taken up by erythroid precursor cells in the bone marrow, and is used for hemoglobin synthesis. nih.gov The appearance of ⁵⁹Fe-labeled RBCs in the bloodstream can then be quantified over time. plos.org

The following table shows representative data on the incorporation of radiolabeled iron into red blood cells in wild-type versus PrPKO mice.

| Time After ⁵⁹Fe Gavage | Wild-Type (Wt) Mice (% ⁵⁹Fe in RBCs) | Prion Protein Knock-Out (PrPKO) Mice (% ⁵⁹Fe in RBCs) | Reference |

| 4 hours | ~0.5% | ~1.0% | plos.org |

| 24 hours | ~2.5% | ~1.2% | plos.org |

| 11 days | ~4.0% | ~1.5% | plos.org |

Note: Data are estimated from graphical representations in the source material and represent the trend of inefficient long-term iron incorporation in PrPKO mice.

Comparative Iron-59 Metabolism Across Different Animal Species

The metabolism of iron can vary significantly across different animal species, and ⁵⁹Fe tracers are instrumental in elucidating these differences. researchgate.netnih.gov Such comparative studies are essential for selecting appropriate animal models for human diseases and for understanding species-specific nutritional requirements and toxicities. nih.govfda.gov

A notable example is the comparison of intestinal iron uptake between mynah birds, which are susceptible to iron overload, and chickens, which are not. In vitro studies using isolated enterocytes and ⁵⁹Fe revealed that the maximal velocity (Vmax) of ferrous iron uptake was three times higher in mynahs than in chickens. This suggests that the susceptibility of mynahs to iron overload is due to a significantly higher rate of intestinal iron absorption, likely from an increased number of iron transporters. researchgate.net

Laboratory rodents, while commonly used, also show metabolic differences. Rats are generally more susceptible to developing dietary iron-deficiency anemia compared to common laboratory mouse strains like C57BL/6. nih.gov Pharmacokinetic studies of various compounds in mice, rats, and dogs often show differences in metabolic rates and clearance times that correlate with animal size and specific liver enzyme profiles. mdpi.com These inherent metabolic distinctions underscore the importance of justifying the choice of animal model in iron research. fda.gov

| Species | Key Finding in Comparative Iron Metabolism | Reference |

| Mynah Bird vs. Chicken | Mynah bird enterocytes have a 3-fold higher Vmax for Fe(II) uptake compared to chicken enterocytes. | researchgate.net |

| Rat vs. Mouse | Rats are generally more susceptible to dietary iron-deficiency anemia than mice. | nih.gov |

| Dog vs. Rodents | Pharmacokinetic parameters like drug half-life often increase with animal size (Mouse < Rat < Dog). | mdpi.com |

Ex Vivo Tissue and Organ Analysis from Animal Models

Following in vivo studies with Iron-59 citrate, tissues and organs are often harvested for ex vivo analysis to determine the precise localization and biochemical fate of the iron tracer at the cellular and subcellular levels.

Histological and Autoradiographic Localization of Iron-59 in Animal Tissues

Autoradiography is a technique that uses photographic emulsion to visualize the distribution of a radioactive substance within a tissue section. scielo.br When applied to tissues from animals administered ⁵⁹Fe, it provides a detailed microscopic map of iron localization. actaorthop.orgnih.gov

In young rats, whole-body autoradiography after ⁵⁹Fe injection showed initial high concentrations in the liver, bone marrow, and blood. actaorthop.org More detailed analysis of specific tissues, such as the developing molar, revealed ⁵⁹Fe localization specifically in the postsecretory ameloblasts of the enamel organ. actaorthop.org In the brain of aging rats, quantitative autoradiography has been used to map high-affinity ⁵⁹Fe binding sites, revealing that their density varies significantly between different brain regions and decreases with age in areas like the frontal cortex and substantia nigra. nih.gov This technique can distinguish between iron binding sites and general iron distribution. nih.gov The process involves placing a tissue section in contact with a photographic emulsion; the radiation from the ⁵⁹Fe exposes the emulsion, creating a pattern of silver grains that directly corresponds to the location of the iron. scielo.brum.es

Biochemical Fractionation and Iron-59 Distribution in Subcellular Components of Animal Organs

To understand how iron is handled within a cell, tissues are subjected to biochemical fractionation. This process involves homogenizing the tissue and using differential centrifugation to separate it into its subcellular components, such as nuclei, mitochondria, microsomes, and the soluble cytosol. The amount of ⁵⁹Fe in each fraction is then quantified.

Studies in the duodenal mucosa of pregnant rats absorbing iron at high rates showed that increased iron transport was associated with a decrease in ⁵⁹Fe binding to the storage protein ferritin and an increase in binding to a lower molecular weight protein. nih.gov This demonstrates how the subcellular distribution of iron shifts in response to physiological demand. In these studies, while only 10-15% of the total mucosal ⁵⁹Fe was in the soluble fraction (cytosol), its distribution among proteins like ferritin and transferrin changed significantly with iron absorption rates. nih.gov

In other species, like the common cuttlefish, fractionation of the digestive gland revealed that ⁵⁹Fe was predominantly associated with the nuclear and "boule" fraction (52%). ifremer.fr In beef heart tissue, fractionation showed a slight increase in iron concentration in the mitochondrial fraction compared to the whole tissue, consistent with the presence of iron-containing enzymes in mitochondria. iaea.org

The table below illustrates the subcellular distribution of ⁵⁹Fe in the duodenal mucosa of rats under conditions of varying iron absorption.

| Subcellular Protein Fraction (Cytosol) | Condition | Relative ⁵⁹Fe Binding | Reference |

| Ferritin | Increased Iron Absorption | Reduced | nih.gov |

| Reduced Iron Absorption | Increased | nih.gov | |

| Transferrin | Increased/Reduced Absorption | No significant change reported | nih.gov |

| "Protein 3" (low MW) | Increased Iron Absorption | Increased | nih.gov |

| Reduced Iron Absorption | Decreased | nih.gov |

Table of Compounds Mentioned

Iron 59 Citrate in Environmental and Agricultural Research

Soil-Plant Iron Dynamics and Nutrient Uptake Studies

The use of Iron-59 (⁵⁹Fe) complexed with citrate (B86180) provides a powerful tool for investigating the mechanisms of iron acquisition by plants from the soil. As iron is a crucial micronutrient for plant growth and development, understanding its uptake and translocation is vital for improving crop productivity, particularly in iron-deficient soils.

Research has demonstrated that citrate is a key organic acid involved in the long-distance transport of iron within plants. Studies have shown that iron is translocated from the roots to the shoots primarily in the form of an iron-citrate complex. nih.govresearchgate.net The application of ⁵⁹Fe-citrate in experiments allows for the direct measurement of the rate of iron absorption by roots and its subsequent movement throughout the plant.

For instance, studies on soybean (Glycine max) have shown that the concentration of both iron and citrate in the xylem exudate is influenced by the plant's phosphorus status. In plants with low phosphorus, where citrate levels were high, the major form of iron transported was identified as iron citrate. nih.gov Similarly, research on various plant species, including sunflower, cucumber, and tomato, has identified iron-citrate as the primary form of iron in the xylem sap, indicating its central role in translocation. nih.gov

Interactive Data Table: Citrate and Iron Concentrations in Xylem Exudate of Various Plant Species

| Plant Species | Iron (Fe) Concentration (µM) | Citrate (Cit) Concentration (µM) | Citrate/Iron Molar Ratio |

| Soybean | 32 - 57 | 120 - 1025 | Varies with P status |

| Sunflower | 2 - 310 | 30 - 890 | 1 - 15 |

| Cucumber | - | up to 940 | - |

| Tomato | - | up to 180 | - |

Note: Data compiled from studies on iron and citrate transport in plant xylem. The specific use of ⁵⁹Fe-citrate was not detailed in all these foundational studies, but they establish the principle of iron-citrate translocation. nih.govnih.gov

Once absorbed, Iron-59 can be tracked to various plant tissues, providing insights into iron storage and utilization. Studies have shown that iron accumulates in specific tissues and cellular compartments. For example, in Arabidopsis thaliana, iron is found to accumulate in the vascular cylinder of the roots. nih.gov In leaves, iron is primarily detected in and around the vascular tissues, and under conditions of iron excess, it can accumulate in the chloroplasts of mesophyll cells. nih.gov Understanding this distribution is crucial for agronomic research aimed at enhancing the nutritional value of crops, a process known as biofortification. By tracing the movement of ⁵⁹Fe, researchers can identify the genetic and physiological factors that control iron accumulation in edible plant parts, such as grains and fruits.

The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment where complex biochemical processes influence nutrient availability. Plant roots release various organic compounds, including citric acid, which can chelate iron and increase its solubility and availability for uptake. researchgate.netfrontiersin.org

The pH of the rhizosphere is a critical factor. Acidification of the rhizosphere, often facilitated by proton pumps in the root cells, enhances the activity of ferric chelate reductase, an enzyme that reduces Fe(III) to the more soluble Fe(II) form, making it available for uptake by root transporters. frontiersin.org Studies on tomato plants have shown that the application of citric acid to the soil can improve iron nutrition and yield by increasing the bioavailability of iron. mdpi.com The use of ⁵⁹Fe-citrate in such studies would allow for a precise quantification of how changes in rhizosphere pH and organic acid concentration directly impact the rate of iron assimilation by the plant. For example, in reeds cultured in acid mine drainage, the addition of citric acid reduced the formation of iron plaque on roots and increased iron accumulation in the plants. nih.gov

Aquatic and Terrestrial Ecosystem Iron Cycling Investigations

Iron-59 citrate is also a valuable tracer for studying the biogeochemical cycling of iron in broader ecosystems. Iron is a limiting nutrient in many aquatic and terrestrial environments, and its speciation and mobility are key factors controlling primary productivity.

In aquatic environments, the vast majority of dissolved iron is bound to organic ligands, which control its solubility and bioavailability. us-ocb.org The chemical form, or speciation, of iron is critical to its role in the ecosystem. Iron(III)-citrate complexes are known to be important species in aqueous solutions, and their stability and transformations can be studied using tracers like ⁵⁹Fe. nih.govresearchgate.net By introducing ⁵⁹Fe-citrate into a water system, researchers can follow the partitioning of iron between different chemical forms, its interaction with natural organic matter, and its transport and sedimentation. This information is crucial for understanding how iron is cycled in oceans, lakes, and rivers, and how it impacts aquatic life.

Microorganisms play a central role in the biogeochemical cycling of iron. nih.gov Many bacteria and fungi produce siderophores, which are high-affinity iron-chelating compounds, to acquire iron from their environment. Citrate itself can act as a siderophore for some bacteria. acs.org Studies using ⁵⁵Fe-citrate have demonstrated the specific uptake of ferric citrate complexes by bacteria such as Bacillus cereus. acs.org

In terrestrial ecosystems, microbial activity can significantly influence iron availability to plants. nih.gov Research on the restoration of iron-rich ecosystems has utilized iron(III) citrate to stimulate microbial activity. In these studies, the addition of iron citrate influenced the composition of the microbial community, favoring bacteria known to be involved in iron reduction. nih.gov By using ⁵⁹Fe-citrate, it would be possible to quantify the rates of microbial assimilation of iron and to trace the flow of iron through different microbial groups and into other components of the ecosystem. For instance, a study on the effects of iron and zinc citrate nanoparticles on soil demonstrated that these compounds generally stimulated microbial enzyme activity and populations, indicating their role in microbial-mediated nutrient cycling. rsc.orgnih.gov

Interactive Data Table: Effect of Iron Citrate on Soil Microbial Enzyme Activity

| Treatment | Dehydrogenase Activity Change (%) | Urease Activity Change (%) |

| Fe citrate nanoparticles (250 mg/kg) | +8.4 | -13 |

| Fe citrate nanoparticles (500 mg/kg) | -3.2 | +18.3 |

| Fe citrate nanoparticles (1000 mg/kg) | -18.9 | -9 |

Note: Data adapted from a study on the effect of iron and zinc citrate nanoparticles on soil enzyme activities. The data shown is for a treatment containing iron citrate nanoparticles (T2) at different concentrations after a specific incubation period. nih.gov

Fate and Transport of Iron-59 Citrate in Environmental Matrices

The environmental fate and transport of Iron-59 (⁵⁹Fe) citrate, a radiolabeled iron chelate, are governed by a complex interplay of chemical, physical, and biological processes within soil, water, and sediments. The mobility, transformation, and ultimate distribution of ⁵⁹Fe citrate in these environmental compartments are critically dependent on its speciation, the physicochemical properties of the surrounding matrix, and interactions with other constituents. The citrate ligand can form various stable complexes with iron, influencing its solubility and bioavailability. nih.gov The use of ⁵⁹Fe as a radiotracer is invaluable for elucidating these pathways, allowing for precise tracking of the compound's movement and transformation, distinguishing between degradation and irreversible binding to soil or sediment particles.

In terrestrial environments, the mobility of iron citrate is significantly influenced by interactions with soil components. Factors such as soil pH, organic matter content, clay mineralogy, and the presence of other ions dictate the extent of adsorption and leaching. mdpi.comacs.org Research on iron citrate nanoparticles provides significant insights into the potential behavior of iron citrate complexes in soil. A study on the vertical distribution and leaching of iron citrate nanoparticles in Indian red soil (Typic Rhodustalfs) demonstrated very limited mobility. nih.govbohrium.com Over a 120-day period, soil column experiments revealed no detectable leaching of iron from the citrate nanoparticles, indicating strong retention within the soil profile. nih.gov

The majority of the applied iron citrate was found to be retained in the upper soil layer, as detailed in the following table.

Table 1: Vertical Distribution of Available Iron from Iron Citrate Nanoparticles in Red Soil After a 90-Day Incubation Period. nih.govbohrium.com

This pronounced retention in the topsoil is attributed to adsorption onto soil colloids, including clay minerals and organic matter. mdpi.comacs.org The citrate ligand itself can influence these interactions. While citrate can mobilize iron, the complex as a whole can be adsorbed onto mineral surfaces. researchgate.net The high surface area of clay minerals and the functional groups of soil organic matter provide ample sites for the adsorption of iron citrate complexes. asm.orgnih.gov

In aquatic environments, the fate of ⁵⁹Fe citrate is dictated by factors such as pH, redox potential, and the presence of dissolved organic matter and suspended particles. In oxygenated waters with circumneutral pH, ferric iron (Fe(III)) has low solubility. mdpi.com However, chelation with citrate can maintain iron in a dissolved or colloidal state, preventing its rapid precipitation as iron hydroxides. chikyu.ac.jpcore.ac.uk The speciation of iron citrate in aqueous solutions is complex and pH-dependent, which in turn affects its bioavailability and reactivity. nih.gov

Transformation of iron citrate in aquatic systems can occur through several pathways. Photochemical reactions, particularly in sunlit surface waters, can lead to the degradation of the citrate ligand and a change in the oxidation state of iron. researchgate.net Microbial activity also plays a crucial role; some microorganisms can utilize citrate as a carbon source, leading to the breakdown of the iron-citrate complex and the potential precipitation of iron oxides. researchgate.net The structure of the iron-citrate complex itself influences its susceptibility to biodegradation. For instance, the bidentate complex formed between ferric iron and citric acid is more readily degraded by bacteria like Pseudomonas fluorescens than the tridentate complex formed with ferrous iron. researchgate.net

In sediments, which often represent a sink for environmental contaminants, the behavior of ⁵⁹Fe citrate is influenced by the prevailing redox conditions. In anoxic sediments, microbial iron reduction can lead to the dissolution of iron minerals and the release of ferrous iron (Fe(II)), which can then form complexes with citrate. asm.org Conversely, in the presence of oxidizing conditions, Fe(II) can be re-oxidized to Fe(III), leading to precipitation. The adsorption of iron citrate to sediment particles, which are rich in clay minerals, iron and manganese oxides, and organic matter, is a key process controlling its mobility and bioavailability in these systems. mdpi.commdpi.com

Mechanistic Insights into Iron 59 Citrate Biointeractions

Ligand Exchange and Complexation Dynamics with Endogenous Biological Ligands

Once introduced into a biological system, Iron-59 citrate (B86180) does not remain as a static complex. It engages in dynamic interactions with a variety of endogenous molecules, leading to ligand exchange and the formation of new complexes. The coordination chemistry of iron(III) citrate is complex and highly dependent on factors like pH and the iron-to-citrate ratio, resulting in a diverse group of ferric carboxylate complexes with different levels of protonation nih.govresearchgate.net.

Interactions with Transferrin and Non-Transferrin Bound Iron Pools

In blood plasma, iron is predominantly transported by the protein transferrin (Tf), in a form known as transferrin-bound iron (TBI) nih.gov. However, under conditions of iron overload, the iron-binding capacity of transferrin can be saturated, leading to the emergence of non-transferrin-bound iron (NTBI) pnas.orgsu.ac.th. Iron-59 citrate is a well-characterized form of NTBI used in experimental models nih.govnih.gov.

Studies using Iron-59 ([59Fe]) have shown that the iron from ferric citrate can be transferred to apo-transferrin (iron-free transferrin) to form 59Fe-labeled transferrin nih.govnih.gov. This process is not instantaneous; unbound [59Fe] ferric citrate may be present in serum for several hours before it is fully bound to transferrin nih.govnih.gov. This NTBI pool, including species like iron citrate, is cleared rapidly from the plasma, primarily by the liver, but also by the pancreas, heart, and endocrine organs nih.govharvard.edu. The uptake of NTBI by hepatocytes is not down-regulated by excess iron within the cells, unlike the TBI pathway su.ac.th.

The chemical nature of NTBI in plasma is likely a heterogeneous mix of low-molecular-weight complexes, with ferric citrate being identified as a major form in patients with hemochromatosis nih.govsu.ac.th.

Competitive Binding Studies with Other Chelators and Metabolites

The "transit" pool of intracellular iron consists of low-molecular-weight (LMWt) iron complexes with various biomolecules that act as natural chelators nih.gov. These include amino acids, sugars, ATP, and ascorbate (B8700270) nih.govresearchgate.net. These molecules compete with citrate for the binding of iron, influencing its availability and trafficking within the cell nih.gov. For instance, ascorbate can form complexes with iron and is believed to facilitate its intracellular transport researchgate.net. The binding of iron in biological systems is a complex process governed by the affinity and concentration of various chelators and proteins, as well as physicochemical parameters like pH nih.gov. Divalent metal ions such as zinc (Zn²⁺), manganese (Mn²⁺), and cadmium (Cd²⁺) can also competitively inhibit the uptake of ferrous iron (Fe²⁺), suggesting competition for transport sites researchgate.net.

Cellular Transport and Regulatory Pathways for Iron-59 Citrate

The movement of iron from Iron-59 citrate into cells is a regulated process mediated by specific transporter proteins. These transporters are essential for maintaining cellular iron balance.

Role of Specific Iron Transporters (e.g., DMT1, Ferroportin, Zip Family) in Iron-59 Uptake in Non-Human Cellular Models

Several families of metal transporters are implicated in the cellular uptake of NTBI from sources like Iron-59 citrate. A critical step in this process often involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the cell surface, as many transporters are specific for the ferrous form nih.govportlandpress.comresearchgate.net.

Divalent Metal Transporter 1 (DMT1): DMT1 is a major transporter for non-heme iron and is crucial for iron absorption in the intestine and for iron utilization by developing red blood cells researchgate.netnih.gov. While DMT1 has been implicated in the uptake of both TBI and NTBI in the liver, its precise role in hepatic NTBI uptake is complex nih.gov. Studies in mice where the DMT1 gene was inactivated in hepatocytes showed no impairment of hepatic NTBI uptake, suggesting that alternative pathways are significant nih.gov. DMT1 optimally transports iron at an acidic pH, such as that found in endosomes, which may limit its efficiency in NTBI uptake directly from blood plasma at physiological pH pnas.org.

Zip Family Transporters: Members of the Zrt- and Irt-like protein (ZIP) family, particularly ZIP14 and ZIP8, have been identified as key transporters of NTBI pnas.orgnih.govnih.gov.

ZIP14 (Slc39a14): Overexpression of ZIP14 in cell models leads to a significant increase in the uptake of 59Fe from ferric citrate pnas.orgnih.gov. This uptake is inhibited by ferrous iron chelators, indicating that the iron is likely reduced to Fe²⁺ before or during transport pnas.orgnih.gov. ZIP14 is abundantly expressed in hepatocytes and may contribute to the hepatic iron loading seen in iron overload diseases pnas.orgnih.gov.

ZIP8 (Slc39a8): In primary rat hippocampal neurons, knockdown experiments indicate that ZIP8 plays a major role in iron accumulation from both NTBI and TBI nih.gov.

Ferroportin (FPN): Unlike the importers mentioned above, ferroportin is the only known cellular iron exporter in vertebrates nih.govucla.edu. It plays a critical role in releasing iron from cells into the circulation, for example, from intestinal cells after absorption or from macrophages that recycle iron from old red blood cells nih.govnih.gov. The function of ferroportin can be studied using Iron-59 tracers to measure the rate of iron efflux from cells. Its activity is tightly regulated by the hormone hepcidin, which induces ferroportin's internalization and degradation to control systemic iron levels ucla.eduunimi.it.

Table 1: Key Iron Transporters Involved in Iron-59 Citrate Trafficking in Non-Human Models

| Transporter | Family | Primary Function | Role in Iron-59 Citrate Metabolism | Key Findings |

|---|---|---|---|---|

| DMT1 | SLC11 | Iron Import | Transports Fe²⁺ into cells. Implicated in NTBI uptake, but its role in the liver is debated. |

Hepatocyte-specific knockout mice show no impairment in NTBI uptake, suggesting redundant pathways exist nih.gov. |

| ZIP14 | SLC39 (ZIP) | Iron/Zinc Import | Major transporter for NTBI (as Fe²⁺) into hepatocytes and other cells pnas.orgnih.gov. |

Overexpression increases 59Fe uptake from ferric citrate; knockdown reduces it pnas.orgnih.gov. |

| ZIP8 | SLC39 (ZIP) | Iron/Zinc Import | Contributes significantly to NTBI uptake in primary hippocampal neurons nih.gov. | Knockdown studies confirm its major contribution to iron accumulation in neurons nih.gov. |

| Ferroportin | SLC40 | Iron Export | Exports Fe²⁺ out of cells, contributing to systemic iron balance nih.govucla.edu. |

It is the sole known iron exporter; its activity can be traced using 59Fe efflux assays nih.gov. |

Biochemical Transformations of Iron-59 Citrate within Biological Milieus

The journey of iron from the Iron-59 citrate complex involves several critical biochemical transformations.

First, as noted, the ferric (Fe³⁺) iron in the citrate complex must often be reduced to its ferrous (Fe²⁺) state to be transported across the cell membrane by transporters like DMT1 and the ZIP family pnas.orgnih.gov. This reduction may be accomplished by cell-surface ferrireductases nih.gov. Studies have shown that the transport of iron from ferric citrate is independent of the transport of the citrate molecule itself, suggesting the complex dissociates at or near the cell membrane nih.gov.

Once inside the cell, the iron enters the labile iron pool, where it is no longer associated with the original citrate ligand nih.gov. The internalized citrate is rapidly metabolized; in cultured rat hepatocytes, at least 70% of internalized citrate was oxidized to CO₂ within 15 minutes nih.gov. The now-free iron is chaperoned to its destination, either for incorporation into iron-containing proteins and heme, or for storage within ferritin su.ac.thnih.gov. The iron that is exported from the cell via ferroportin is in the ferrous (Fe²⁺) state and is immediately re-oxidized to ferric (Fe³⁺) iron by ferroxidases before binding to transferrin in the plasma ucla.edu.

Reduction-Oxidation Processes Affecting Iron-59 Speciation

The speciation and biological activity of Iron-59 citrate are profoundly influenced by reduction-oxidation (redox) reactions. The interplay between the ferrous (Fe²⁺) and ferric (Fe³⁺) states of the iron atom within the citrate complex is a key determinant of its interaction with cellular components. The standard redox potential of the Fe(III)-citrate/Fe(II)-citrate couple is near 0 V, making it susceptible to redox cycling under physiological conditions.

In biological environments, the reduction of ⁵⁹Fe(III)-citrate to ⁵⁹Fe(II)-citrate can be facilitated by various endogenous reducing agents, such as ascorbate and cellular reductases like cytochromes. For instance, outer membrane cytochromes of certain bacteria have been shown to reduce Fe(III)-citrate. The rate of this reduction is dependent on the specific cytochrome and the concentration of the iron-citrate complex.

Conversely, ⁵⁹Fe(II)-citrate is susceptible to oxidation back to the ferric state by molecular oxygen and reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). The kinetics of Fe(II) oxidation are complex and influenced by pH and the molar ratio of citrate to iron. At physiological pH, the complexation of Fe(II) with citrate can modulate its oxidation rate. The presence of citrate can either inhibit or enhance the production of hydroxyl radicals (•OH) during the oxidation of Fe(II), depending on the citrate-to-iron ratio. This redox cycling can contribute to the generation of oxidative stress if not properly controlled within the biological system.

| Reactant 1 | Reactant 2 | Product(s) | Rate Constant (k) | Conditions |

| ⁵⁹Fe(III)-citrate | Outer membrane cytochrome (OmcA) | ⁵⁹Fe(II)-citrate + Oxidized cytochrome | 0.012 µM⁻¹ s⁻¹ | pH 7.0 |

| ⁵⁹Fe(III)-citrate | Outer membrane cytochrome (MtrC) | ⁵⁹Fe(II)-citrate + Oxidized cytochrome | Not specified | pH 7.0 |

| ⁵⁹Fe(II)-citrate | O₂ | ⁵⁹Fe(III)-citrate + O₂⁻ | Varies with pH and citrate concentration | Aqueous solution, pH 6.0-8.0 |

| ⁵⁹Fe(II)-citrate | H₂O₂ | ⁵⁹Fe(III)-citrate + •OH + OH⁻ | Varies with pH and citrate concentration | Aqueous solution |

Hydrolysis and Polymerization of Iron-59 Complexes in Controlled Physiological Environments

In aqueous solutions at physiological pH, ferric iron has a strong tendency to hydrolyze and form insoluble oxyhydroxide polymers. Citrate, as a chelating agent, plays a critical role in maintaining the solubility of ⁵⁹Fe(III) by forming stable, soluble complexes. The speciation of these ⁵⁹Fe(III)-citrate complexes is highly dependent on both the pH of the solution and the molar ratio of iron to citrate.

At acidic pH, monomeric species of ⁵⁹Fe(III)-citrate are more prevalent. As the pH increases towards physiological levels (around 7.4), hydrolysis becomes more significant, leading to the formation of polynuclear iron complexes. Studies have identified the presence of dinuclear and trinuclear ⁵⁹Fe(III)-citrate complexes in neutral to slightly alkaline solutions. The formation of these oligomers is a dynamic process, and the equilibrium between monomeric and polymeric species is influenced by the local concentration of both iron and citrate. For instance, at a high citrate-to-iron ratio, the formation of monomeric dicitrate complexes is favored, which can inhibit polymerization. Conversely, at lower citrate-to-iron ratios, the formation of polynuclear species is more likely.

The structure of these complexes also varies, with citrate potentially acting as a bidentate or tridentate ligand. The involvement of the hydroxyl group of citrate in chelation can influence the stability and reactivity of the resulting iron complex. The hydrolytic state of the iron center, indicated by the presence of hydroxide (B78521) ligands, also contributes to the diversity of species present in solution.

| pH | Iron:Citrate Molar Ratio | Predominant ⁵⁹Fe-Citrate Species |

| < 6.0 | Varies | Mononuclear complexes |

| 7.4 | 1:1 | Polynuclear species (e.g., trimers) |

| 7.4 | 1:100 | Mononuclear dicitrate complexes |

Radiolytic Decomposition Pathways of Iron-59 Citrate in Solution

As a radionuclide, Iron-59 undergoes radioactive decay, primarily through beta emission, which is accompanied by the release of gamma radiation. This ionizing radiation can induce the radiolysis of water molecules in the surrounding solution, generating a variety of highly reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H). These primary radiolytic products can then react with the ⁵⁹Fe-citrate complex, leading to its decomposition.

The hydroxyl radical is a powerful oxidizing agent that can abstract hydrogen atoms from the citrate ligand, initiating a cascade of radical reactions that can lead to the fragmentation of the molecule. This can result in the release of the ⁵⁹Fe ion from the complex. The hydrated electron, a potent reducing agent, can react with ⁵⁹Fe(III)-citrate to produce ⁵⁹Fe(II)-citrate. This reduction can alter the stability and biological behavior of the iron complex.

| Primary Radiolytic Species | Target | Potential Reaction | Consequence |

| •OH (Hydroxyl radical) | Citrate ligand | Hydrogen abstraction | Ligand degradation, potential release of ⁵⁹Fe |

| e⁻aq (Hydrated electron) | ⁵⁹Fe(III) center | Reduction | Formation of ⁵⁹Fe(II)-citrate |

| •H (Hydrogen atom) | Citrate ligand | Hydrogen abstraction | Ligand degradation |

Future Directions and Emerging Research Avenues for Iron 59 Citrate

Development of Novel Radiochemical Synthesis Routes for Enhanced Specific Activity

A key area of ongoing research is the development of more efficient and sophisticated radiochemical synthesis routes for Iron-59 citrate (B86180). The primary goal is to achieve higher specific activity, which refers to the amount of radioactivity per unit mass of the compound. Higher specific activity is crucial for radiopharmaceuticals as it allows for lower administered doses while maintaining sufficient signal for detection, thereby potentially reducing non-specific binding and improving imaging quality or therapeutic efficacy nih.govmdpi.com. Research is exploring methods to optimize reaction conditions, minimize impurities, and improve yields, particularly given the relatively short half-life of Iron-59 (44.5 days) isotopes.govmissouri.edu. Advancements in automated radiosynthesis and microfluidic technologies are also being investigated to enable rapid, parallel, and reproducible synthesis, which is essential for handling short-lived radioisotopes and for optimizing novel tracers vandamlab.orgrsc.org.

Integration of Iron-59 Citrate Tracing with Advanced Hybrid Imaging Modalities for Preclinical Research

The integration of Iron-59 citrate as a radiotracer with advanced hybrid imaging modalities, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) (PET/CT, SPECT/CT, PET/MRI, SPECT/MRI), represents a significant future research avenue bruker.comnih.govnih.govmdpi.com. These hybrid systems offer synergistic advantages by combining the high sensitivity of nuclear imaging with the high spatial resolution and anatomical detail provided by CT or MRI nih.govnih.gov. For preclinical research, this integration allows for non-invasive, in vivo tracking of Iron-59 citrate distribution and behavior at the cellular and molecular levels in animal models uq.edu.aunih.govresearchgate.net. Such studies are vital for understanding iron metabolism, disease progression, and the efficacy of potential therapeutic agents before clinical translation bruker.comresearchgate.net. The development of dedicated small-animal SPECT and PET systems has made these techniques more accessible and informative for preclinical investigations snmjournals.org.

Computational Modeling and Simulation of Iron-59 Citrate Interactions and Transport Phenomena

Computational modeling and simulation are increasingly vital for predicting and understanding the complex interactions and transport phenomena of radiotracers like Iron-59 citrate within biological systems nih.gov. This includes pharmacokinetic (PK) and pharmacodynamic (PD) modeling to predict how the compound is absorbed, distributed, metabolized, and excreted nih.goveurekaselect.com. Molecular dynamics simulations can elucidate the binding mechanisms of Iron-59 citrate to specific biological targets, aiding in the rational design of improved tracers nih.gov. Furthermore, computational approaches can help in simulating the biodistribution of Iron-59 citrate, optimizing imaging protocols, and even predicting potential therapeutic outcomes or off-target effects nih.govnih.gov. These in silico methods can significantly accelerate the development process by reducing the need for extensive experimental studies and providing deeper mechanistic insights nih.gov.

Potential for Iron-59 Citrate in Non-Biological Material Science and Industrial Tracing Research

Beyond biomedical applications, Iron-59 has potential utility in non-biological material science and industrial tracing research world-nuclear.orgchemwatch.net. As a radioisotope, Iron-59 can serve as an effective tracer to monitor processes such as corrosion in metal structures, wear analysis in machinery, or flow rates in industrial systems world-nuclear.orgchemwatch.net. Its detection via its emitted radiation allows for sensitive tracking without altering the system's normal function britannica.comansto.gov.auiaea.org. Research could explore the use of Iron-59 citrate, or other Iron-59 chelates, in studying material degradation, wear in mechanical components, or as a marker in environmental or geological tracing studies where iron is a relevant element world-nuclear.orgchemwatch.netbritannica.com. The ability to detect minute quantities of Iron-59 makes it suitable for tracing in complex industrial processes or environmental monitoring britannica.comansto.gov.au.

Methodological Advancements in High-Throughput Screening of Iron-59 Interactions

Advancements in high-throughput screening (HTS) methodologies are crucial for accelerating the discovery and optimization of radiopharmaceuticals, including potential Iron-59 citrate analogs or related compounds vandamlab.orgnih.govescholarship.orgnih.gov. HTS platforms allow for the rapid, parallel evaluation of numerous compounds or reaction conditions, significantly reducing the time and resources required for screening vandamlab.orgescholarship.orgnih.gov. This includes developing automated assays and microfluidic systems for synthesizing and testing radiolabeled compounds, which is particularly important given the short half-lives of many radioisotopes vandamlab.orgrsc.org. Such methods can be applied to screen for optimal radiolabeling conditions, identify novel iron-binding agents with high affinity and specificity, or evaluate interactions with biological targets more efficiently nih.govescholarship.orgresearchgate.net.

Ethical Considerations and Regulatory Frameworks in Radioisotope Research Non Human

Principles of Responsible Radioisotope Use in Laboratory Settings

The fundamental principle guiding the use of radioisotopes in a laboratory setting is ALARA , which stands for "As Low As Reasonably Achievable". landauer.comidexx.com This principle dictates that all radiation exposure should be kept to a minimum. The core tenets of ALARA are time, distance, and shielding. novartis.com Minimizing the time spent near a radioactive source, maximizing the distance from it, and using appropriate shielding are the primary methods for reducing exposure. landauer.comnovartis.com

Responsible use also entails a set of established good laboratory practices. princeton.edu These include being thoroughly familiar with the properties of the radioisotope in use, in this case, Iron-59, and rehearsing any new procedures before handling the radioactive material itself. princeton.edu Work areas should be designated specifically for radioactive work and should be covered with absorbent paper to contain any potential spills. princeton.edutru.ca All equipment used for radioactive work should be clearly labeled and, ideally, dedicated to that purpose. princeton.edutru.ca Personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, is mandatory. princeton.eduunl.edu Gloves should be changed frequently to prevent the spread of contamination. princeton.edu Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where radioactive materials are handled. tru.caqueensu.ca

Management and Disposal of Radioactive Waste from Iron-59 Research Activities

The management of radioactive waste is a critical component of responsible radioisotope use. Waste generated from research activities involving Iron-59 must be handled and disposed of according to strict protocols to prevent environmental contamination and exposure to personnel.

A primary strategy for managing Iron-59 waste is decay-in-storage . princeton.edu With a half-life of 44.6 days, Iron-59's radioactivity decreases significantly over time. unl.eduprinceton.edu Solid waste, such as contaminated gloves, absorbent paper, and other lab supplies, should be segregated and stored in clearly labeled, shielded containers. unl.eduqueensu.ca This waste is held for a period of decay, typically 10 half-lives, until its radioactivity is indistinguishable from background levels, at which point it can be disposed of as regular waste.

Liquid radioactive waste may be disposed of via the sanitary sewer system, but only within strict limits set by regulatory bodies. princeton.edu Each institution will have a specific limit on the amount of a particular radionuclide that can be disposed of in this manner per day or month. princeton.edustanford.edu All disposals must be meticulously recorded. cam.ac.uk

The following table provides a summary of waste management strategies for Iron-59.

| Waste Type | Management Strategy | Key Considerations |

| Solid Waste | Decay-in-Storage | Must be segregated and stored in shielded, labeled containers. Held for at least 10 half-lives. |

| Liquid Scintillation Waste | Off-Site Radioactive Waste Disposal Program | Handled by specialized waste management services. |

| Aqueous Liquid Waste | Sewer Disposal or Collection for Decay | Subject to strict institutional and regulatory limits. Meticulous record-keeping is essential. |

Institutional Animal Care and Use Committee (IACUC) Guidelines for Animal Research Involving Radioisotopes

Any research involving the use of radioactive materials in vertebrate animals must receive prior approval from the institution's Institutional Animal Care and Use Committee (IACUC). pitt.eduumich.edutennessee.edu The IACUC is responsible for ensuring that all animal research is conducted ethically and humanely. The research protocol submitted to the IACUC must provide a detailed description of how the radioactive material will be used, including the specific radionuclide, the amount to be administered, and the experimental procedures. umich.edu

The Principal Investigator (PI) for the research must be an Authorized User (AU) of radioactive materials, or the research must be conducted under the supervision of an AU. umich.eduwvu.edu The AU is responsible for ensuring that all personnel involved in the animal studies are properly trained in radiation safety and the specific procedures of the protocol. pitt.edu

Key IACUC guidelines for animal research with radioisotopes include:

Proper Labeling: Cages housing animals that have been administered radioactive materials must be clearly labeled with the radionuclide, the activity per animal, the date of administration, and the name of the Authorized User. pitt.edutennessee.edu

Containment: The administration of radioactive materials to animals should be performed in trays lined with absorbent paper to contain any potential spills. pitt.edu If the radioactive material is volatile, it must be administered in a fume hood. pitt.edu

Waste Management: Animal carcasses, tissues, and excreta containing radioactive material must be disposed of as radioactive waste in accordance with institutional and regulatory guidelines. pitt.edu

Decontamination: Any equipment, such as cages, that comes into contact with the animals or their waste must be decontaminated before being returned to the general animal facility. pitt.edu

Radiation Safety Protocols and Authorized User Requirements for Personnel Handling Iron-59 Citrate (B86180) in Research Environments

To ensure the safety of personnel handling Iron-59 citrate, a comprehensive radiation safety program must be in place. This program includes specific protocols for handling the radionuclide and stringent requirements for individuals to become Authorized Users.

Radiation Safety Protocols: